molecular formula C23H26F2N2O B2711967 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide CAS No. 1631074-52-6

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide

Cat. No.: B2711967
CAS No.: 1631074-52-6
M. Wt: 384.471
InChI Key: LZQKZUXWKOPJGX-UHFFFAOYSA-N
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Description

1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide (IUPAC name) is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indole-3-carboxamide core. Key structural features include:

  • 5-Fluoropentyl chain: Attached to the indole nitrogen, this fluorinated alkyl chain enhances metabolic stability by resisting oxidative degradation .
  • Cumyl-derived amide substituent: The N-substituent is 1-(4-fluorophenyl)-1-methylethyl (a fluorinated cumyl group), which influences CB1 receptor binding affinity and selectivity .

This compound, also referred to as 40F-cumyl-5F-PICA, is part of a broader class of SCRAs designed to mimic Δ9-THC effects while evading legal restrictions .

Properties

IUPAC Name

1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O/c1-23(2,17-10-12-18(25)13-11-17)26-22(28)20-16-27(15-7-3-6-14-24)21-9-5-4-8-19(20)21/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKZUXWKOPJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345335
Record name 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631074-52-6
Record name 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with a 5-fluoropentyl chain and a 4-fluorophenyl group. The final step involves the formation of the carboxamide linkage. Common reagents used in these reactions include fluorinated alkyl halides, indole derivatives, and amine coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted indole derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
  • CAS Number : 1631074-53-7
  • Purity : ≥98% (commonly supplied as a crystalline solid)

Cannabinoid Receptor Agonism

As a synthetic cannabinoid, this compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it may exhibit effects similar to those of natural cannabinoids, such as Δ9-tetrahydrocannabinol (THC). Studies have shown that synthetic cannabinoids can modulate pain perception, appetite, and mood regulation.

Case Study : A study published in Nature Reviews highlighted the agonistic activity of various synthetic cannabinoids, including 4-fluoro-CUMYL-5-fluoro-PINACA, demonstrating their potential for therapeutic applications in pain management and appetite stimulation in clinical settings .

Substance Identification

This compound is categorized as a synthetic cannabinoid and is often encountered in forensic toxicology. Its identification is crucial for understanding drug-related incidents and substance abuse trends.

Case Study : Forensic analyses have utilized mass spectrometry and gas chromatography to detect synthetic cannabinoids in biological samples. A notable case involved the identification of 4-fluoro-CUMYL-5-fluoro-PINACA in urine samples from individuals exhibiting symptoms of cannabinoid intoxication .

Antitumor Activity

Emerging research suggests that derivatives of this compound may possess antitumor properties. The structural modifications in related compounds have led to enhanced selectivity and potency against various cancer cell lines.

Case Study : A recent investigation into indole derivatives demonstrated significant cytotoxic effects against human tumor cell lines, with some analogs showing IC50 values lower than those of established chemotherapeutics . This indicates a promising avenue for further development in cancer therapeutics.

Effects on Neurotransmission

Research into the neuropharmacological effects of synthetic cannabinoids has revealed their impact on neurotransmitter systems, particularly dopamine and serotonin pathways. This could lead to applications in treating neuropsychiatric disorders.

Case Study : Experimental models have shown that compounds like 4-fluoro-CUMYL-5-fluoro-PINACA can alter behavioral responses associated with anxiety and depression, suggesting potential therapeutic uses in psychiatric medicine .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Pharmacological StudiesAgonist activity at cannabinoid receptorsPotential therapeutic uses for pain management and appetite stimulation
Forensic ScienceIdentification of synthetic cannabinoids in biological samplesDetection methods include mass spectrometry and gas chromatography
Drug DevelopmentInvestigation of antitumor propertiesSome derivatives exhibit significant cytotoxicity against cancer cell lines
NeuropharmacologyImpact on neurotransmitter systemsModulation of anxiety and depression-related behaviors

Mechanism of Action

The compound exerts its effects primarily through its high affinity for cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to various physiological and psychological effects. The molecular pathways involved include the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Modifications Pharmacological Impact
40F-cumyl-5F-PICA (Target) Indole 5-Fluoropentyl; 4-fluorocumyl amide High CB1 affinity due to fluorinated alkyl and cumyl group; prolonged half-life
4F-CUMYL-5F-PINACA Indazole 5-Fluoropentyl; 4-fluorocumyl amide Indazole core may alter binding kinetics; similar metabolic stability
5F-ADBICA Indole 5-Fluoropentyl; tert-leucine amide Tert-leucine substituent reduces steric hindrance, potentially increasing potency
AM-2201 Indole Naphthoyl ketone; non-fluorinated pentyl Ketone group increases susceptibility to hydrolysis; lower metabolic stability

Key Insight : Indazole cores (e.g., 4F-CUMYL-5F-PINACA) may exhibit distinct receptor interaction patterns compared to indole derivatives. Fluorinated alkyl chains universally enhance stability, while amide substituents dictate receptor selectivity .

Fluorination Patterns

Compound Name Fluorination Position Impact on Bioactivity
40F-cumyl-5F-PICA 5-Fluoropentyl; 4-fluorophenyl Dual fluorination enhances lipophilicity and CB1 binding; reduces CYP450 metabolism
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoroindole; non-fluorinated alkyl Fluorine on indole may alter electron density, affecting receptor binding
5F-NNE1 5-Fluoropentyl; naphthyl amide Naphthyl group increases π-π interactions with receptors; broader tissue distribution

Key Insight : Fluorination at the pentyl chain (vs. indole ring) prioritizes metabolic stability over electronic effects on the core structure .

Amide Substituent Variations

Compound Name Amide Substituent Structural Impact
40F-cumyl-5F-PICA 4-Fluorocumyl Bulky cumyl group enhances CB1 affinity; fluorine reduces metabolic oxidation
PTI-3 Methoxy-N-methylethanamine Polar substituent decreases lipophilicity; shorter duration of action
NNE1 Naphthalen-1-yl Planar aromatic system enhances receptor docking but increases hepatotoxicity

Key Insight : Bulky, aromatic amide substituents (e.g., cumyl, naphthyl) improve receptor binding but may compromise safety profiles .

Metabolic and Legal Considerations

  • Metabolism: The 5-fluoropentyl chain in 40F-cumyl-5F-PICA resists ω-hydroxylation, a common degradation pathway for non-fluorinated analogs .
  • Legal Status : Classified as a Schedule I substance under the D.C. Act 22-550 due to structural similarity to prohibited SCRAs like 5F-ADBICA .

Biological Activity

1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide, commonly referred to as AM-2201, is a synthetic cannabinoid that mimics the psychoactive effects of tetrahydrocannabinol (THC), the primary active component of cannabis. This compound has garnered attention in both research and regulatory contexts due to its potent activity at cannabinoid receptors and its implications for human health.

Chemical Structure and Properties

  • Chemical Formula : C23H26F2N2O
  • Molecular Weight : 386.47 g/mol
  • CAS Number : 1631074-53-7
  • Synonyms : 4-fluoro-CUMYL-5-fluoro-PINACA

The compound features a complex structure with a fluorinated pentyl chain and an indazole core, contributing to its high affinity for cannabinoid receptors.

AM-2201 acts primarily as a full agonist at the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This mechanism leads to effects similar to those produced by THC, including euphoria, relaxation, and altered sensory perception. The binding affinity of AM-2201 is significantly higher than that of THC, resulting in more potent psychoactive effects at lower doses .

Affinity for Cannabinoid Receptors

Research indicates that AM-2201 exhibits a high binding affinity for both CB1 and CB2 receptors. In vitro studies have demonstrated that it can activate these receptors more effectively than THC, leading to increased physiological responses.

Receptor Binding Affinity (Ki)
CB1Low nanomolar range
CB2Low nanomolar range

Psychoactive Effects

The psychoactive profile of AM-2201 includes:

  • Euphoria
  • Relaxation
  • Altered perception

These effects are consistent with other synthetic cannabinoids but are noted to be more intense due to the compound's potency .

Toxicological Considerations

The use of synthetic cannabinoids like AM-2201 has been associated with severe adverse effects. High potency can lead to unintentional overdoses, resulting in symptoms such as anxiety, paranoia, hallucinations, and cardiovascular issues. Reports have indicated that users may experience toxic reactions due to the unpredictable potency of products containing this compound .

Case Study 1: Acute Poisoning Incidents

A series of case studies have documented acute poisoning incidents associated with synthetic cannabinoids. One notable case involved multiple individuals experiencing severe agitation and psychosis after using products containing AM-2201. Medical intervention was required, highlighting the risks associated with its use.

Case Study 2: Long-term Health Effects

Longitudinal studies on users of synthetic cannabinoids reveal potential long-term health effects such as cognitive impairments and increased risk of mental health disorders. Users reported persistent anxiety and depressive symptoms even after cessation of use.

In Vivo Studies

Recent studies have explored the pharmacological effects of AM-2201 in animal models. Findings suggest that chronic exposure can lead to significant changes in behavior and neurochemistry, particularly affecting dopamine pathways associated with reward processing.

In Vitro Studies

In vitro assays have shown that AM-2201 induces apoptosis in certain cancer cell lines, suggesting potential therapeutic applications. However, these findings are preliminary and warrant further investigation.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)0.65Induction of apoptosis
U937 (leukemia)0.48Cytotoxicity

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide, and what are critical reaction parameters?

Methodological Answer:
The synthesis typically involves coupling an indole-3-carboxylic acid derivative with a fluorinated amine. A common approach is:

Activation of the carboxylic acid : Use reagents like EDCI/HOBt or DCC to form an activated ester intermediate.

Amide bond formation : React the activated intermediate with 1-(4-fluorophenyl)-1-methylethylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF.

Fluoropentyl chain introduction : Introduce the 5-fluoropentyl group via alkylation of the indole nitrogen using 1-fluoro-5-iodopentane in the presence of a base (e.g., K₂CO₃) .
Critical Parameters :

  • Moisture-sensitive steps require strict anhydrous conditions.
  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Basic: How can researchers confirm structural identity and purity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluoropentyl chain integration, indole proton shifts). 19^{19}F NMR confirms fluorine presence .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₅F₂N₂O).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-stacking observed in fluorophenyl groups) .
  • HPLC-PDA : Assess purity (>95% by area normalization).

Advanced: What strategies mitigate low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring it does not interfere with assay viability .
  • Lipid-based carriers : Employ cyclodextrins or liposomes to enhance bioavailability in cell culture media.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the fluoropentyl chain while maintaining activity.
    Validation : Perform dynamic light scattering (DLS) to confirm no aggregation in buffer.

Advanced: How to resolve discrepancies in reported receptor binding affinity data?

Methodological Answer:

  • Standardize assay conditions : Control variables like temperature (25°C vs. 37°C), buffer composition (e.g., Tris vs. HEPES), and cell line (CHO vs. HEK293).
  • Reference compounds : Include known agonists/antagonists (e.g., WIN 55,212-2 for cannabinoid receptors) to calibrate results .
  • Orthogonal validation : Compare radioligand binding (e.g., 3^3H-CP55,940) with functional assays (e.g., cAMP inhibition).
  • Data normalization : Express results as % efficacy relative to a full agonist to account for system bias.

Advanced: What are the metabolic pathways of this compound, and how to design stability studies?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the fluoropentyl chain) and phase II conjugates (glucuronidation).
  • Stability studies :
    • Plasma stability : Incubate in rat/human plasma (37°C, 1–24 hrs), quench with acetonitrile, and analyze degradation via HPLC.
    • pH stability : Test solubility and integrity in buffers (pH 1.2–7.4) simulating gastrointestinal conditions.
  • Key enzymes : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Basic: What analytical techniques detect this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions like m/z 393.2 → 144.1 (quantifier) and 393.2 → 98.1 (qualifier) .
  • GC-MS : Derivatize with BSTFA for volatility. Track fragments at m/z 145 (indole core) and 123 (fluorophenyl).
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges to isolate the compound from plasma/urine.

Advanced: How to design experiments elucidating the compound’s mechanism of action?

Methodological Answer:

  • Receptor profiling : Screen against cannabinoid (CB1/CB2), serotonin (5-HT2A), and TRP channels using transfected cell lines.
  • Knockout models : Compare wild-type vs. CB1/CB2-KO mice in behavioral assays (e.g., tetrad test for hypothermia and catalepsy) .
  • Functional MRI : Map brain region activation in vivo after administration.
  • Downstream signaling : Measure secondary messengers (cAMP, Ca²⁺ flux) and phosphorylation of ERK/Akt pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide

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